molecular formula C20H18ClNO2 B11417911 Benzamide, N-[(4-chlorophenyl)methyl]-N-(2-furanylmethyl)-4-methyl-

Benzamide, N-[(4-chlorophenyl)methyl]-N-(2-furanylmethyl)-4-methyl-

Cat. No.: B11417911
M. Wt: 339.8 g/mol
InChI Key: SESCQEPRGXQLDE-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a methylbenzamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE typically involves the reaction of 4-chlorobenzyl chloride with furan-2-ylmethanamine, followed by the acylation of the resulting intermediate with 4-methylbenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the chlorophenyl group may produce the corresponding phenyl derivative.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE
  • N-[(4-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE stands out due to the presence of the chlorophenyl group, which imparts unique chemical and biological properties. This compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methylbenzamide

InChI

InChI=1S/C20H18ClNO2/c1-15-4-8-17(9-5-15)20(23)22(14-19-3-2-12-24-19)13-16-6-10-18(21)11-7-16/h2-12H,13-14H2,1H3

InChI Key

SESCQEPRGXQLDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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